molecular formula C21H26ClFN6O2 B2637662 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898408-37-2

7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2637662
CAS RN: 898408-37-2
M. Wt: 448.93
InChI Key: HSEFHJYBUAVTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClFN6O2 and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Actions of Arylpiperazine Derivatives

Arylpiperazine derivatives, related to the given chemical structure, have been studied for their potential pharmacological actions, especially in the treatment of psychiatric and mood disorders. Lurasidone, for instance, is highlighted for its efficacy and safety in treating psychotic and mood disorders. It exhibits distinct pharmacodynamic profiles and shows effectiveness in schizophrenia and acute bipolar depression treatments (Pompili et al., 2018).

Environmental Behavior of Piperazine Derivatives

Piperazine and its derivatives have also been assessed for their environmental occurrence, behavior, and fate. For instance, studies on parabens, which share functional similarities with the given compound through ester and ether functionalities, highlight their ubiquitous presence in water bodies due to the extensive use of paraben-based products (Haman et al., 2015).

Therapeutic Investigations of D2-like Receptors

Research into dopamine D2 receptor ligands, for the treatment of neuropsychiatric disorders, discusses the importance of specific pharmacophoric groups found in arylpiperazine derivatives. These studies focus on developing novel compounds for treating schizophrenia, depression, and anxiety, indicating the critical role of specific moieties for high affinity towards D2 receptors (Jůza et al., 2022).

Development of Analytical Methods

In the pharmaceutical industry, specific and sensitive analytical methods have been developed for compounds like linagliptin, which is chemically similar to the requested compound. These methods, such as high-performance thin-layer chromatography (HPTLC), ensure the quality and stability of pharmaceutical preparations (Rode & Tajne, 2021).

properties

IUPAC Name

7-butyl-8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN6O2/c1-3-4-8-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-11-9-27(10-12-28)13-14-15(22)6-5-7-16(14)23/h5-7H,3-4,8-13H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEFHJYBUAVTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.